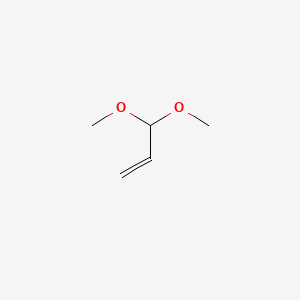

Acrolein dimethyl acetal

Description

Properties

IUPAC Name |

3,3-dimethoxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4-5(6-2)7-3/h4-5H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWGMYALGNDUNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209185 | |

| Record name | 1-Propene, 3,3-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | Acrolein dimethyl acetal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20153 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

85.0 [mmHg] | |

| Record name | Acrolein dimethyl acetal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20153 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6044-68-4 | |

| Record name | 3,3-Dimethoxy-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6044-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 3,3-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006044684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrolein dimethyl acetal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 3,3-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethoxypropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Acrolein Dimethyl Acetal: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrolein dimethyl acetal (B89532), also known as 3,3-dimethoxyprop-1-ene, is a valuable chemical intermediate in organic synthesis.[1] Its role as a protecting group for the highly reactive acrolein moiety makes it a critical component in the synthesis of complex molecules, including pharmaceuticals and flavorings.[1][2] This guide provides an in-depth overview of the synthesis of acrolein dimethyl acetal, detailed experimental protocols, and a comprehensive summary of its characterization using modern spectroscopic techniques.

Introduction

Acrolein is a highly reactive α,β-unsaturated aldehyde, making it a versatile building block in chemical synthesis. However, its high reactivity and volatility present significant handling challenges. This compound serves as a stable and manageable equivalent, allowing for the controlled introduction of the acrolein functionality into a target molecule.[2] The acetal can be readily deprotected under acidic conditions to regenerate the aldehyde at the desired synthetic stage.[3] This document outlines the primary methods for the synthesis of this compound and provides detailed characterization data to ensure its purity and identity.

Synthesis of this compound

The most common and industrially practiced method for the synthesis of this compound is the acid-catalyzed reaction of acrolein with methanol (B129727).[1][2] Alternative methods, such as those starting from β-chloropropionaldehyde acetal or using orthoformates, have also been reported.

Acid-Catalyzed Acetalization of Acrolein with Methanol

This method involves the direct reaction of acrolein with two equivalents of methanol in the presence of an acid catalyst.[2] The reaction proceeds through a hemiacetal intermediate to form the stable dimethyl acetal.

Reaction Scheme:

Caption: Acid-catalyzed synthesis of this compound.

A variety of acid catalysts can be employed, including sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins.[3][4][5] The choice of catalyst can influence reaction rates and yields. The removal of water as it is formed drives the equilibrium towards the product.[4]

Experimental Protocol:

A detailed procedure for a similar reaction, the synthesis of acrolein diethyl acetal, is described in Organic Syntheses, which can be adapted for the dimethyl acetal.[6]

-

Reaction Setup: A mixture of acrolein and an excess of absolute methanol is prepared in a round-bottom flask equipped with a reflux condenser and a means for water removal (e.g., a Dean-Stark apparatus).

-

Catalyst Addition: A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (approximately 0.001 to 0.01 mole per 100 moles of acrolein), is added to the reaction mixture.[4]

-

Reaction Conditions: The mixture is heated to reflux. The reaction progress is monitored by observing the amount of water collected.

-

Work-up: Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium carbonate).

-

Purification: The crude product is filtered and purified by distillation to yield pure this compound.[1][2]

Synthesis from Orthoformates

An alternative approach involves the reaction of acrolein with trimethyl orthoformate in the presence of an acid catalyst.[7] This method avoids the formation of water as a byproduct.

Reaction Scheme:

Caption: Synthesis from acrolein and trimethyl orthoformate.

Experimental Protocol:

A general procedure is outlined in a patent, which can be adapted.[7]

-

Reaction Setup: Trimethyl orthoformate and an acidic catalyst are added to a reaction vessel and stirred.

-

Acrolein Addition: Acrolein is added dropwise to the mixture while maintaining the temperature between 0-40 °C.

-

Reaction: The reaction is continued with stirring for 2-4 hours after the addition is complete.

-

Neutralization and Purification: The reaction mixture is neutralized with an alkaline substance, filtered, and then purified by distillation.[7]

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize its key physical and spectroscopic properties.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₂ | [1][8][9] |

| Molecular Weight | 102.13 g/mol | [8][9] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 89-90 °C | [10] |

| Density | 0.862 g/mL at 25 °C | [10] |

| Refractive Index | n20/D 1.395 | [10] |

Spectroscopic Data

Workflow for Spectroscopic Analysis:

Caption: Workflow for the characterization of this compound.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | ddt | 1H | =CH- |

| ~5.3 | d | 1H | H₂C= (trans) |

| ~5.2 | d | 1H | H₂C= (cis) |

| ~4.8 | d | 1H | -CH(O-)₂ |

| ~3.3 | s | 6H | -OCH₃ |

Note: Exact chemical shifts and coupling constants may vary depending on the solvent and instrument. A representative ¹H NMR spectrum can be found on chemical database websites.[8][11][12]

| Chemical Shift (ppm) | Assignment |

| ~135 | =CH- |

| ~117 | H₂C= |

| ~101 | -CH(O-)₂ |

| ~53 | -OCH₃ |

Note: Exact chemical shifts may vary depending on the solvent and instrument. A representative ¹³C NMR spectrum is available in online databases.[8][13]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch |

| ~2950-2850 | Strong | C-H stretch (alkane) |

| ~1640 | Medium | C=C stretch |

| ~1150-1050 | Strong | C-O stretch (acetal) |

Note: IR spectra can be found on platforms like the NIST WebBook and PubChem.[8][9]

| m/z | Relative Intensity | Assignment |

| 102 | Moderate | [M]⁺ (Molecular Ion) |

| 71 | High | [M - OCH₃]⁺ |

| 55 | High | [C₄H₇]⁺ |

Note: The mass spectrum is characterized by the molecular ion peak and fragmentation patterns consistent with the structure. The NIST WebBook provides a reference mass spectrum.[9]

Health and Safety

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] It can cause irritation to the skin, eyes, and respiratory tract.[1] Work should be conducted in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocols and tabulated spectroscopic data serve as a valuable resource for researchers and professionals in the fields of organic chemistry and drug development. The use of this compound as a stable precursor to the versatile but hazardous acrolein will continue to be a key strategy in the synthesis of complex organic molecules.

References

- 1. eurochemsupplies.com [eurochemsupplies.com]

- 2. Page loading... [wap.guidechem.com]

- 3. US5079266A - Method of generating acrolein - Google Patents [patents.google.com]

- 4. US2678950A - Process of producing acrolein - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN102276427B - Method for preparing acetal from acrolein - Google Patents [patents.google.com]

- 8. This compound | C5H10O2 | CID 80145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Acrolein,dimethyl acetal [webbook.nist.gov]

- 10. This compound 98 6044-68-4 [sigmaaldrich.com]

- 11. This compound (6044-68-4) 1H NMR spectrum [chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. This compound (6044-68-4) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Acrolein Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Acrolein dimethyl acetal (B89532), systematically named 3,3-dimethoxyprop-1-ene, is a versatile organic compound with significant applications in chemical synthesis.[1][2][3][4][5] As a stable and manageable precursor to the highly reactive acrolein, it serves as a crucial intermediate in the production of pharmaceuticals, pesticides, fragrances, and resins.[6] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and visual representations of key chemical processes involving this compound.

Core Physical and Chemical Properties

Acrolein dimethyl acetal is a colorless, clear liquid characterized by a pungent, unpleasant odor.[1][3][7][8] It is a highly flammable substance and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[1][8][9][10][11] The compound is stable under normal temperatures and pressures, though it is sensitive to moisture.[6][8][12]

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀O₂ | [1][5][13] |

| Molecular Weight | 102.13 g/mol | [1][4][5][13] |

| CAS Number | 6044-68-4 | [1][5][13] |

| Appearance | Colorless, clear liquid | [1][3][5][8] |

| Odor | Pungent, unpleasant | [1][3][7][8] |

| Boiling Point | 88-90 °C at 760 mmHg | [2][5][9][14] |

| Density | 0.862 g/mL at 25 °C | [4][5][9][14] |

| Refractive Index (n²⁰/D) | 1.395 - 1.400 | [2][5][9][12][14] |

| Flash Point | -9 °C to -2.78 °C (27 °F) | [2][5][6][9] |

| Vapor Pressure | 65.96 - 85.0 mmHg at 25 °C | [1][2][7] |

| Solubility | Soluble in water (3.7 x 10⁴ mg/L at 25 °C); miscible with most organic solvents. | [2][3][8] |

| Stability | Stable under normal conditions; sensitive to moisture. | [2][6][8][12] |

| Storage Temperature | 2-8 °C, under inert gas is recommended. | [5][8][14] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Details | Source(s) |

| ¹H NMR | Spectra available in various sources, typically run in CDCl₃. | [15][16] |

| Mass Spectrometry | Electron ionization mass spectrum data is available. | [17] |

| IR Spectroscopy | Infrared spectra are available for this compound. | [16] |

| Raman Spectroscopy | Raman spectra have been documented. | [16] |

Chemical Reactivity and Applications

The primary utility of this compound in organic synthesis stems from its function as a protecting group for the acrolein aldehyde functionality.[3] The acetal group is stable to bases and many nucleophiles, allowing for chemical transformations on other parts of a molecule.[18] The aldehyde can be readily regenerated by hydrolysis under acidic conditions.[8][18]

This compound is a key intermediate in the synthesis of a variety of more complex molecules. For instance, it has been used in the one-step synthesis of 4-hydroxy-2E-nonenal and its dimethyl acetal through a cross-metathesis reaction.[5][13]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are presented below. These protocols are based on established procedures and should be performed by trained professionals in a suitable laboratory setting.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of acrolein with an orthoformate in the presence of an acid catalyst. This method offers high selectivity and minimizes side reactions, making it suitable for larger-scale production.[6][19]

Materials and Equipment:

-

500 mL three-necked flask with a mechanical stirrer, dropping funnel, and thermometer

-

Water bath

-

Acrolein

-

Trimethyl orthoformate

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)[6][19]

-

Alkaline substance for neutralization (e.g., sodium carbonate)[20]

-

Distillation apparatus

Procedure:

-

To the 500 mL three-necked flask, add 280 g (2.64 mol) of trimethyl orthoformate.[6]

-

Place the flask in a water bath to control the temperature.

-

Begin stirring and slowly add 1.8 g (0.019 mol) of the acid catalyst.[6]

-

Control the bath temperature between 0-40 °C and slowly add acrolein via the dropping funnel.[19]

-

After the addition of acrolein is complete, continue stirring the reaction mixture for an additional 2-4 hours.[19]

-

Once the reaction is complete, add an alkaline substance to neutralize the mixture to a pH of 7.0-7.5.[19]

-

Allow the mixture to stand and then filter to remove any solids.[19]

-

The resulting filtrate, which contains the crude this compound, is then purified by distillation.

Purification by Fractional Distillation

Purification of the crude product is essential to obtain high-purity this compound. Fractional distillation is the standard method.[5]

Materials and Equipment:

-

Crude this compound

-

Hydroquinone (B1673460) (as a polymerization inhibitor)[5]

-

Fractional distillation apparatus with a packed column (e.g., glass helices)[5]

-

Heating mantle

-

Variable take-off head

Procedure:

-

Add 0.5 g of hydroquinone to the crude this compound to prevent polymerization during heating.[5]

-

Set up the fractional distillation apparatus. A column of at least 40 cm packed with glass helices is recommended for efficient separation.[5]

-

Heat the distillation flask gently.

-

Collect the fraction that distills at 89-90 °C.[5]

-

Store the purified product at 2-8 °C to maintain its stability.[5]

Visualizing Chemical and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Logical flow of using an acetal as a protecting group in synthesis.

References

- 1. This compound | C5H10O2 | CID 80145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 6044-68-4 [thegoodscentscompany.com]

- 3. eurochemsupplies.com [eurochemsupplies.com]

- 4. groupleefkimyadisticaret.com [groupleefkimyadisticaret.com]

- 5. This compound CAS#: 6044-68-4 [m.chemicalbook.com]

- 6. This compound CAS 6044-68-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 丙烯醛二甲缩醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalgrid.com [chemicalgrid.com]

- 12. labproinc.com [labproinc.com]

- 13. 丙烯醛二甲缩醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. jnfuturechemical.com [jnfuturechemical.com]

- 15. This compound (6044-68-4) 1H NMR spectrum [chemicalbook.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. Acrolein,dimethyl acetal [webbook.nist.gov]

- 18. Dimethyl Acetals [organic-chemistry.org]

- 19. CN102276427B - Method for preparing acetal from acrolein - Google Patents [patents.google.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

Acrolein dimethyl acetal CAS number and molecular structure

CAS Number: 6044-68-4

Molecular Formula: C₅H₁₀O₂

This technical guide provides an in-depth overview of acrolein dimethyl acetal (B89532), a valuable chemical intermediate for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, experimental protocols for its synthesis and key reactions, and delves into the biological significance of its parent compound, acrolein, in cellular signaling pathways.

Core Chemical and Physical Properties

Acrolein dimethyl acetal, also known as 3,3-dimethoxy-1-propene, is a colorless, transparent liquid with a pungent odor.[1][2] It serves as a stable precursor to the highly reactive and volatile compound, acrolein.[3] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 6044-68-4 | [1][4][5][6] |

| Molecular Formula | C₅H₁₀O₂ | [6][7] |

| Molecular Weight | 102.13 g/mol | [6][8][9] |

| Appearance | Colorless transparent liquid | [1][7] |

| Odor | Pungent | [1] |

| Density | 0.862 g/mL at 25 °C | [8] |

| Boiling Point | 89-90 °C | [8] |

| Refractive Index | 1.395 (at 20 °C) | [8] |

| Flash Point | -2.78 °C | [4] |

| Solubility | Miscible with most organic solvents, slightly soluble in water. | [4] |

| Linear Formula | H₂C=CHCH(OCH₃)₂ | [8] |

| SMILES | COC(OC)C=C | [8] |

| InChI | 1S/C5H10O2/c1-4-5(6-2)7-3/h4-5H,1H2,2-3H3 | [8] |

Molecular Structure

The molecular structure of this compound features a terminal double bond and a dimethyl acetal functional group. This structure is key to its utility as a synthetic building block.

References

- 1. Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acrolein Induces Changes in Cell Membrane and Cytosol Proteins of Erythrocytes [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Acrolein-induced activation of mitogen-activated protein kinase signaling is mediated by alkylation of thioredoxin reductase and thioredoxin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acrolein-Induced Oxidative Stress and Cell Death Exhibiting Features of Apoptosis in the Yeast Saccharomyces cerevisiae Deficient in SOD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Spectroscopic Profile of Acrolein Dimethyl Acetal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for acrolein dimethyl acetal (B89532) (3,3-dimethoxy-1-propene), a valuable building block in organic synthesis. The document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear and structured format. Furthermore, it outlines the experimental protocols for acquiring such data and visualizes key analytical workflows and fragmentation pathways.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for acrolein dimethyl acetal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

| ~5.77 | ddt | H-2 |

| ~5.37 | d | H-1a (trans to H-2) |

| ~5.29 | d | H-1b (cis to H-2) |

| ~4.76 | d | H-3 |

| 3.33 | s | -OCH₃ |

Note: Coupling constants (J) are approximately J(H2-H1a) ≈ 17.2 Hz, J(H2-H1b) ≈ 10.4 Hz, and J(H2-H3) ≈ 5.6 Hz. The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃) [1]

| Chemical Shift (δ) [ppm] | Assignment |

| 134.6 | C-2 |

| 118.5 | C-1 |

| 102.4 | C-3 |

| 53.5 | -OCH₃ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (vinyl) |

| ~2990, ~2940, ~2830 | Medium-Strong | C-H stretch (alkyl, methoxy) |

| ~1640 | Medium | C=C stretch |

| ~1440 | Medium | C-H bend |

| ~1190, ~1120, ~1040 | Strong | C-O stretch (acetal) |

| ~980, ~920 | Strong | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 71 | 100 | [M - OCH₃]⁺ |

| 101 | ~60 | [M - H]⁺ |

| 41 | ~50 | [C₃H₅]⁺ (Allyl cation) |

| 75 | ~45 | [CH(OCH₃)₂]⁺ |

| 102 | ~30 | [M]⁺ (Molecular Ion) |

| 39 | ~30 | [C₃H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of neat this compound (approximately 5-10 mg) is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer, for instance, a 400 MHz instrument.

-

¹H NMR Acquisition: The instrument is tuned and shimmed for optimal magnetic field homogeneity. A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 12 ppm, an acquisition time of around 4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program. The spectral width is set to about 220 ppm. A longer acquisition time (e.g., 1-2 seconds) and a relaxation delay of 2-5 seconds are used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 512 to 1024) is typically required.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform. The resulting spectra are phase-corrected and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a single drop of the compound between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample, prepared as a thin film between the plates, is then placed in the sample holder. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

Data Processing: The final IR spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like this compound, the sample is introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe. In a GC-MS setup, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ether) is injected into the GC, where it is vaporized and separated from the solvent before entering the mass spectrometer.

-

Ionization: Electron Ionization (EI) is the standard method used. The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or a similar detector records the abundance of each ion.

-

Data Presentation: The mass spectrum is plotted as relative intensity versus m/z.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a proposed fragmentation pathway for this compound in mass spectrometry.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Proposed electron ionization fragmentation pathway for this compound.

References

An In-depth Technical Guide on the Reactivity and Stability of Acrolein Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrolein dimethyl acetal (B89532) (3,3-dimethoxy-1-propene) is a valuable bifunctional molecule utilized in a variety of chemical syntheses. As a protected form of the highly reactive and toxic α,β-unsaturated aldehyde, acrolein, its stability and reactivity are of paramount importance for its effective use as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. This technical guide provides a comprehensive overview of the reactivity and stability of acrolein dimethyl acetal, with a focus on its hydrolysis, susceptibility to nucleophilic attack, and polymerization potential. Quantitative data from various studies are summarized, and detailed experimental protocols for the analysis of its stability and reactivity are provided.

Introduction

Acrolein is a highly electrophilic compound due to the conjugation of a carbon-carbon double bond with a carbonyl group, making it susceptible to both 1,2- and 1,4-addition reactions with a wide range of nucleophiles. However, its high reactivity and toxicity necessitate the use of a protected form in many synthetic applications. This compound serves as a stable and easily handleable precursor to acrolein, which can be deprotected under specific conditions to reveal the reactive aldehyde.[1] This guide delves into the chemical behavior of this compound, providing researchers with the necessary information to effectively utilize this versatile reagent.

Stability of this compound

The stability of this compound is highly dependent on the pH of its environment. Like other acetals, it exhibits significant stability under neutral and basic conditions but is susceptible to hydrolysis in acidic media.[2][3]

pH-Dependent Stability and Hydrolysis

The acid-catalyzed hydrolysis of acetals proceeds via a two-step mechanism involving protonation of one of the alkoxy groups, followed by the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation yields the corresponding aldehyde and two equivalents of alcohol.[3]

The hydrolysis of acrolein acetals is known to be particularly rapid. For the diethyl acetal, the conversion to acrolein in the presence of a sulfonic acid cation exchange resin was observed to be essentially complete within five minutes, with the reaction being too fast to establish kinetics under the employed conditions.[4][5] This suggests that this compound is also highly sensitive to acidic conditions.

Caption: General mechanism of a Michael addition reaction.

Polymerization

The vinyl group of this compound allows it to participate in polymerization reactions. It has been used in copolymerization with ethene, catalyzed by a cationic α-diimine palladium chelate, to produce branched copolymers. T[6]he kinetics of such polymerizations can be complex and are influenced by factors such as catalyst deactivation.

dot

Caption: Simplified workflow for the polymerization of this compound.

Experimental Protocols

Protocol for Monitoring Acetal Hydrolysis by ¹H NMR

This protocol is adapted from a study on the pH sensitivity of various acetals and ketals.

[7]1. Preparation of Solutions:

- Prepare a stock solution of this compound (e.g., 0.1 M) in an appropriate deuterated solvent (e.g., CD₃CN).

- Prepare buffer solutions at the desired pH values in D₂O (e.g., 0.2 M phosphate (B84403) buffer for pH 5).

- For faster hydrolysis, a solution of a weak acid (e.g., 50 mM trifluoroacetic acid in D₂O) can be used.

-

Reaction Setup:

-

In an NMR tube, combine a known volume of the this compound stock solution (e.g., 0.3 mL) with a known volume of the buffer or acid solution (e.g., 0.1 mL).

-

-

NMR Analysis:

-

Acquire ¹H NMR spectra at regular time intervals at a constant temperature.

-

Monitor the disappearance of the characteristic signals of this compound (e.g., the vinyl protons) and the appearance of the signals for the hydrolysis products (acrolein and methanol).

-

-

Data Analysis:

-

Integrate the relevant peaks to determine the relative concentrations of the reactant and products over time.

-

Calculate the percentage of hydrolysis at each time point.

-

The reaction is expected to follow first-order kinetics. Plot the natural logarithm of the concentration of this compound versus time. The negative of the slope of the resulting line will give the pseudo-first-order rate constant (k).

-

Protocol for HPLC-UV Analysis of Acrolein Formation from Hydrolysis

This protocol is based on a general method for the analysis of acrolein.

[5]1. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

- A C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 10 µm).

-

Reagents:

-

Mobile phase: A suitable mixture of water and an organic solvent (e.g., methanol or acetonitrile). The exact composition should be optimized for the separation of acrolein from the starting material and other potential byproducts.

-

Acrolein standard for calibration.

-

-

Hydrolysis Reaction:

-

Incubate a solution of this compound in an acidic aqueous buffer at a controlled temperature.

-

At various time points, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by neutralizing the acid with a base).

-

-

HPLC Analysis:

-

Inject the quenched samples into the HPLC system.

-

Monitor the effluent at a wavelength where acrolein has significant absorbance (e.g., around 210 nm).

-

Quantify the amount of acrolein produced by comparing the peak area to a calibration curve prepared with the acrolein standard.

-

-

Data Analysis:

-

Plot the concentration of acrolein formed over time to determine the rate of hydrolysis.

-

Conclusion

This compound is a valuable synthetic intermediate whose utility is governed by its stability and reactivity profile. It is stable under neutral and basic conditions, making it an effective protecting group for acrolein. However, it readily undergoes hydrolysis under acidic conditions to regenerate the parent aldehyde. The vinyl group imparts reactivity towards nucleophilic addition, particularly Michael addition, and allows for its participation in polymerization reactions. A thorough understanding of these characteristics, supported by the quantitative data and experimental protocols presented in this guide, is essential for the successful application of this compound in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. azom.com [azom.com]

- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. epa.gov [epa.gov]

- 6. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06628A [pubs.rsc.org]

- 7. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

Acrolein Dimethyl Acetal: A Versatile Synthon for α,β-Unsaturated Aldehydes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Acrolein dimethyl acetal (B89532) serves as a stable and versatile three-carbon synthon for the synthesis of a wide array of α,β-unsaturated aldehydes, which are crucial intermediates in the pharmaceutical and fine chemical industries. The acetal functionality effectively masks the reactive aldehyde group of acrolein, a highly toxic and volatile α,β-unsaturated aldehyde, allowing for selective transformations at the β-position. This guide provides a comprehensive overview of the synthetic utility of acrolein dimethyl acetal, including detailed experimental protocols and quantitative data for key transformations.

Core Synthetic Strategy

The primary synthetic strategy involves the reaction of a nucleophile with this compound, followed by acidic hydrolysis of the resulting acetal to unmask the aldehyde functionality. This two-step process allows for the introduction of a wide variety of substituents at the β-position of the propenal scaffold.

Data Presentation: Reactions of this compound

The following tables summarize the quantitative data for the synthesis of α,β-unsaturated aldehydes using this compound as a synthon.

Table 1: Nickel-Catalyzed Arylation of Acrolein Acetals

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | Phenyl iodide | 3-Phenylpropenal | 85 |

| 2 | 4-Methoxyphenyl iodide | 3-(4-Methoxyphenyl)propenal | 82 |

| 3 | 4-Chlorophenyl iodide | 3-(4-Chlorophenyl)propenal | 78 |

| 4 | 2-Naphthyl iodide | 3-(2-Naphthyl)propenal | 80 |

Note: Data is adapted from a similar reaction with acrolein diethyl acetal and is expected to be comparable for the dimethyl acetal.

Table 2: Synthesis of Acrolein Acetals [1][2]

| Acetal | Method | Reagents | Yield (%) | Boiling Point (°C) |

| Acrolein diethyl acetal | From β-chloropropionaldehyde acetal | β-chloropropionaldehyde acetal, KOH | 75 | 122-126 |

| Acrolein diethyl acetal | From acrolein | Acrolein, ethyl orthoformate, NH₄NO₃ | 72-80 | 120-125 |

Experimental Protocols

1. General Procedure for Nickel-Catalyzed Arylation of this compound

This protocol is adapted from the nickel-catalyzed arylation of acrolein diethyl acetal and is applicable to this compound.[3]

-

Materials:

-

This compound

-

Aryl halide (e.g., Phenyl iodide)

-

Nickel(II) bromide (NiBr₂)

-

Anhydrous solvent (e.g., THF)

-

Reducing agent (e.g., Zinc powder)

-

Ligand (e.g., Triphenylphosphine)

-

Aqueous acid (e.g., 1 M HCl)

-

-

Procedure:

-

To a dry, inert-atmosphere flask, add NiBr₂ (5 mol%), triphenylphosphine (B44618) (10 mol%), and zinc powder (2 equivalents).

-

Add anhydrous THF, followed by the aryl halide (1 equivalent).

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound (1.2 equivalents) to the reaction mixture.

-

Heat the reaction to 70 °C and monitor by TLC or GC until the starting material is consumed.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the mixture with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product is then subjected to acidic hydrolysis.

-

2. General Procedure for Acid-Catalyzed Hydrolysis of the Acetal Product [4]

-

Materials:

-

Crude product from the arylation reaction

-

Acetone (B3395972) or THF

-

Aqueous acid (e.g., 1 M HCl or solid acid catalyst like NAFION NR-50 resin)[4]

-

-

Procedure:

-

Dissolve the crude acetal in a mixture of acetone (or THF) and water.

-

Add a catalytic amount of 1 M HCl or a solid acid catalyst.

-

Stir the mixture at room temperature and monitor the reaction by TLC or GC until the acetal is fully consumed. The hydrolysis can be very rapid, sometimes completing within minutes.[4]

-

Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting α,β-unsaturated aldehyde by column chromatography or distillation.

-

Mandatory Visualizations

References

The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and Historical Synthesis of Acrolein Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Acrolein dimethyl acetal (B89532), a seemingly simple organic molecule, holds significant importance as a stable and versatile synthon in the fine chemical, pharmaceutical, and flavor industries. Its ability to act as a masked acrolein, a highly reactive α,β-unsaturated aldehyde, allows for controlled and selective chemical transformations that would otherwise be challenging. This technical guide delves into the historical development of the synthesis of acrolein dimethyl acetal, presenting a chronological evolution of methodologies, detailed experimental protocols for key procedures, and a comparative analysis of their efficiencies.

Early Explorations and the Challenge of Selectivity

The genesis of this compound can be traced back to the early 20th century, amidst broader investigations into the chemistry of acetals. While the exact date and discoverer of this compound remain somewhat obscure in the annals of chemical literature, its synthesis was a logical extension of the acid-catalyzed reaction between aldehydes and alcohols. The primary and most direct route involves the reaction of acrolein with two equivalents of methanol (B129727) in the presence of an acid catalyst.

However, the inherent reactivity of acrolein presents a significant challenge. The conjugated double bond is susceptible to Michael addition by the alcohol, leading to the formation of 3-methoxypropionaldehyde dimethyl acetal as a major byproduct. This lack of selectivity plagued early synthetic attempts and drove the search for more refined and efficient methods.

Key Synthetic Methodologies: A Historical Perspective

The quest for a high-yielding and selective synthesis of this compound has led to the development of several distinct approaches over the decades. The following sections outline the pivotal methods in chronological order, providing detailed experimental protocols for their reproduction.

Direct Acid-Catalyzed Acetalization of Acrolein and Methanol

This foundational method, while conceptually simple, often suffers from low yields due to byproduct formation. Various acid catalysts have been employed, with p-toluenesulfonic acid being a common choice.

Experimental Protocol:

-

Reaction Setup: A flask equipped with a reflux condenser and a Dean-Stark trap is charged with acrolein (1.0 mol), absolute methanol (2.2 mol), and a suitable solvent such as Skellysolve F (500 mL).

-

Catalysis: A catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 3 mg, approximately 0.0000158 mol) is added to the mixture.

-

Reaction Conditions: The mixture is heated under reflux. The water formed during the reaction is continuously removed azeotropically using the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.

-

Work-up and Purification: After completion of the reaction (which can take up to 22 hours), the reaction mixture is cooled and neutralized with a weak base (e.g., sodium carbonate). The mixture is then filtered, and the solvent is removed by distillation. The crude product is purified by fractional distillation under reduced pressure to yield this compound.

A reported yield for this method is approximately 20%.[1]

Synthesis from β-Chloropropionaldehyde Dimethyl Acetal

To circumvent the reactivity of the acrolein double bond, an alternative strategy involves the dehydrohalogenation of a saturated precursor. While the provided literature details the synthesis of the diethyl acetal from β-chloropropionaldehyde acetal, the analogous procedure for the dimethyl acetal is presented here.

Experimental Protocol:

-

Reactants: β-Chloropropionaldehyde dimethyl acetal (1.0 mol) is added to a flask containing finely powdered, anhydrous potassium hydroxide (B78521) (6.0 mol).

-

Reaction Conditions: The mixture is vigorously shaken and then heated in an oil bath to 210-220°C. The product distills as it is formed.

-

Work-up and Purification: The distillate is collected and the lower aqueous layer is removed. The organic layer is dried over anhydrous potassium carbonate, filtered, and then purified by fractional distillation to afford this compound.

This method, when applied to the diethyl acetal, can achieve yields of up to 75%.[2]

The Orthoformate Method: A Significant Leap in Efficiency

A major advancement in the synthesis of acrolein acetals came with the use of orthoformates. Trialkyl orthoformates react with aldehydes in the presence of an acid catalyst to form acetals under milder conditions and with higher selectivity, as the orthoformate also acts as a dehydrating agent.

Experimental Protocol (using Trimethyl Orthoformate):

-

Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is placed in a water bath. The flask is charged with trimethyl orthoformate (2.64 mol).

-

Catalysis: Stirring is initiated, and sulfonic acid (0.019 mol) is slowly added.

-

Addition of Acrolein: The temperature of the water bath is maintained at 30-40°C. Acrolein (2.54 mol) is added dropwise over a period of one hour.

-

Reaction and Neutralization: The mixture is stirred for an additional 2 hours. Sodium carbonate is then added to neutralize the acid to a pH of 7-7.5, and stirring is continued for another 2 hours.

-

Work-up and Purification: The mixture is allowed to stand for 4 hours, and the insoluble solids are removed by filtration. The filtrate is then subjected to atmospheric distillation, collecting the fraction boiling at 89-91°C to yield this compound.

This method has been reported to produce this compound with a high yield of 81.8%.[3][4]

Comparative Data of Synthetic Methods

The following table summarizes the key quantitative data for the different historical synthetic methods for producing this compound, allowing for easy comparison of their efficiencies.

| Method | Starting Materials | Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |

| Direct Acid-Catalyzed Acetalization | Acrolein, Methanol | p-Toluenesulfonic acid | Reflux | 22 | ~20 |

| Dehydrohalogenation of β-Chloropropionaldehyde Acetal | β-Chloropropionaldehyde Dimethyl Acetal, KOH | - | 210-220 | - | up to 75 (for diethyl) |

| Orthoformate Method | Acrolein, Trimethyl Orthoformate | Sulfonic acid | 30-40 | 3 | 81.8 |

Evolution of Synthetic Strategies

The historical synthesis of this compound showcases a clear progression towards more efficient and selective methodologies. The initial direct approach, while straightforward, was hampered by the inherent reactivity of acrolein. The development of the dehydrohalogenation route provided a clever workaround to this problem, leading to significantly improved yields. The introduction of the orthoformate method marked a paradigm shift, offering a milder, more selective, and higher-yielding process that is more amenable to industrial-scale production.

Caption: Historical evolution of synthetic routes to this compound.

This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound. By understanding the evolution of these synthetic methodologies, researchers and drug development professionals can better appreciate the nuances of handling this versatile reagent and select the most appropriate synthetic strategy for their specific needs. The continued refinement of these methods underscores the enduring importance of this compound in modern organic synthesis.

References

- 1. US2678950A - Process of producing acrolein - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound CAS 6044-68-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. CN102276427B - Method for preparing acetal from acrolein - Google Patents [patents.google.com]

An In-depth Technical Guide on the Thermodynamic Properties of Acrolein Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Acrolein dimethyl acetal (B89532) (3,3-dimethoxy-1-propene) is a valuable synthetic intermediate in organic chemistry, often used as a stable precursor to the highly reactive α,β-unsaturated aldehyde, acrolein.[1] Its role in the synthesis of pharmaceuticals, fragrances, and other fine chemicals necessitates a thorough understanding of its physical and thermodynamic properties for process design, safety assessment, and reaction optimization.[1][2] This guide provides a summary of the available thermodynamic and physical data for acrolein dimethyl acetal, details the experimental protocols for measuring these properties, and presents visual workflows for its synthesis and property determination.

Data Presentation: Physical and Thermodynamic Properties

The quantitative data for this compound are summarized in the tables below. It is critical to note that while physical properties are generally supported by experimental data, the core thermodynamic properties like enthalpy and Gibbs free energy of formation are primarily available through computational estimation methods.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₂ | [3] |

| Molecular Weight | 102.13 g/mol | [3] |

| CAS Number | 6044-68-4 | [3] |

| Appearance | Colorless liquid | [4][5] |

| Boiling Point (at 760 mmHg) | 89-90 °C | [3][6] |

| Density (at 25 °C) | 0.862 g/mL | [3] |

| Refractive Index (n20/D) | 1.395 | [3] |

| Vapor Pressure | 85.0 mmHg (11.33 kPa) at 25 °C (estimated) | [4][5] |

| Flash Point | -3 °C (26.6 °F) - closed cup | [3] |

| Water Solubility | 3.703e+004 mg/L at 25 °C (estimated) | [7] |

Table 2: Calculated Thermodynamic Properties of this compound

The following thermodynamic properties have been estimated using the Joback group-contribution method, a well-established technique for predicting thermochemical data from molecular structure.[4][8][9] Experimental verification of these values is recommended for critical applications.

| Property | Value | Unit | Method | Source |

| Standard Enthalpy of Formation (gas, 298.15 K) | -290.82 | kJ/mol | Joback Method | [8] |

| Standard Gibbs Free Energy of Formation (298.15 K) | -133.38 | kJ/mol | Joback Method | [8] |

| Enthalpy of Vaporization (at normal boiling point) | 30.49 | kJ/mol | Joback Method | [8] |

| Enthalpy of Fusion | 6.28 | kJ/mol | Joback Method | [8] |

| Ideal Gas Heat Capacity (Cp) | See Temperature Dependence Below | J/(mol·K) | Joback Method | [8] |

| Critical Temperature (Tc) | 527.84 | K | Joback Method | [8] |

| Critical Pressure (Pc) | 3534.66 | kPa | Joback Method | [8] |

Note on Ideal Gas Heat Capacity (Cp): The Joback method calculates Cp as a function of temperature using a polynomial equation: Cp(T) = A + B·T + C·T² + D·T³ The specific group-contribution parameters for this compound would be required to use this formula.

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via the acid-catalyzed reaction of acrolein with an excess of methanol (B129727) or an orthoformate.[10] The use of an orthoformate, such as trimethyl orthoformate, is often preferred as it can drive the reaction to completion with high selectivity and fewer side products due to steric hindrance effects.[10]

Methodology:

-

Reactor Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a condenser. The flask is placed in a temperature-controlled water bath.

-

Reagent Charging: Trimethyl orthoformate is charged into the reaction flask along with a catalytic amount of an acid, such as p-toluenesulfonic acid or sulfuric acid.[10]

-

Reaction Initiation: The mixture is stirred and brought to the reaction temperature (typically between 30-40 °C).[10]

-

Acrolein Addition: Acrolein is added dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed the set point.

-

Reaction and Quenching: After the addition is complete, the mixture is stirred for an additional 2-4 hours to ensure the reaction goes to completion.[11] The reaction is then quenched by adding an alkaline substance, such as sodium carbonate, to neutralize the acid catalyst to a pH of 7-7.5.[10]

-

Purification: The neutralized mixture is filtered to remove any solids. The resulting liquid is then purified by fractional distillation under atmospheric pressure. The fraction boiling between 89-91 °C is collected as the pure this compound product.[10]

Determination of Vapor Pressure (Static Method)

The static method is a direct and widely used technique for accurately measuring the vapor pressure of a liquid over a range of temperatures.[12][13]

Methodology:

-

Sample Preparation: A high-purity sample of this compound is degassed to remove any dissolved air or other volatile impurities. This is typically achieved by several freeze-pump-thaw cycles under high vacuum.

-

Apparatus Setup: The degassed sample is introduced into a thermostatted vessel connected to a pressure transducer (e.g., a capacitance manometer). The entire apparatus is evacuated to a high vacuum (e.g., 10⁻⁵ Pa).[12]

-

Temperature Control: The sample vessel is immersed in a liquid bath with precise temperature control (typically ±0.01 K).

-

Equilibration: The sample is allowed to equilibrate at a set temperature until the pressure reading from the transducer becomes stable, indicating that the vapor is in equilibrium with the liquid.

-

Data Collection: The equilibrium vapor pressure and the corresponding temperature are recorded.

-

Temperature Variation: The temperature of the bath is systematically varied, and the vapor pressure is measured at each new equilibrium point, allowing for the determination of the vapor pressure curve. The data can be fitted to equations like the Antoine or Clausius-Clapeyron equation to determine the enthalpy of vaporization.[14]

Determination of Heat Capacity (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a common and effective method for measuring the specific heat capacity of liquids.[15] Special considerations, such as using sealed pans, are necessary for volatile compounds like this compound to prevent mass loss during heating.[16]

Methodology:

-

Calorimeter Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials (e.g., indium and sapphire).

-

Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Measurement Protocol (Three-Step Method):

-

Baseline Run: A measurement is performed with two empty, sealed pans to obtain the baseline heat flow.

-

Sapphire Run: A sapphire standard of known mass is placed in the sample pan, and the measurement is repeated under the same temperature program.

-

Sample Run: The sapphire is replaced with the sealed sample pan containing this compound, and the measurement is performed a third time.

-

-

Temperature Program: Each run consists of heating the sample, reference, and baseline through the desired temperature range (e.g., from 273 K to 353 K) at a constant heating rate (e.g., 10 K/min).[1]

-

Calculation: The specific heat capacity (Cp) of the sample at a given temperature is calculated using the following equation: Cp,sample = (Cp,sapphire) × (msapphire / msample) × [(HFsample - HFbaseline) / (HFsapphire - HFbaseline)] where HF is the heat flow signal and m is the mass.

Mandatory Visualization

Logical and Experimental Workflows

Diagrams created using Graphviz (DOT language) illustrate key processes related to this compound.

Caption: Synthesis workflow for this compound.

Caption: Workflow for vapor pressure determination by the static method.

References

- 1. tainstruments.com [tainstruments.com]

- 2. edepot.wur.nl [edepot.wur.nl]

- 3. scribd.com [scribd.com]

- 4. Joback method - Wikipedia [en.wikipedia.org]

- 5. srd.nist.gov [srd.nist.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Using Two Group-Contribution Methods to Calculate Properties of Liquid Compounds Involved in the Cyclohexanone Production Operations [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. CN102276427B - Method for preparing acetal from acrolein - Google Patents [patents.google.com]

- 12. vscht.cz [vscht.cz]

- 13. Vapor pressure - Wikipedia [en.wikipedia.org]

- 14. tainstruments.com [tainstruments.com]

- 15. mt.com [mt.com]

- 16. researchgate.net [researchgate.net]

Solubility of Acrolein Dimethyl Acetal in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrolein dimethyl acetal (B89532) (3,3-dimethoxy-1-propene) is a valuable intermediate in organic synthesis, utilized for its role as a protective agent for aldehydes and in the construction of complex molecular architectures.[1] A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in reaction design, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility profile of acrolein dimethyl acetal, outlines a general methodology for solubility determination, and presents a classification of common organic solvents to aid in solvent selection.

Core Concepts in Solubility

The solubility of a substance in a solvent is a measure of the maximum amount of that substance that can be dissolved in a given amount of the solvent at a specific temperature to form a saturated solution. For many liquids, such as this compound in common organic solvents, the concept of "miscibility" is more appropriate. Miscibility refers to the ability of two liquids to mix in all proportions, forming a homogeneous solution, and is essentially infinite solubility.

Solubility Data

This compound is widely reported to be miscible with most common organic solvents.[1][2] This high degree of solubility is attributed to its molecular structure, which combines a nonpolar hydrocarbon backbone with polar ether linkages, allowing for favorable interactions with a wide range of solvent types. While quantitative solubility limits are therefore not typically reported for miscible systems, the following table summarizes the qualitative solubility of this compound in a representative set of organic solvents.

| Solvent Class | Solvent Name | Chemical Formula | Qualitative Solubility |

| Alcohols | Methanol | CH₃OH | Miscible |

| Ethanol | C₂H₅OH | Miscible | |

| Ketones | Acetone | C₃H₆O | Miscible |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Miscible |

| Chlorinated Solvents | Dichloromethane | CH₂Cl₂ | Miscible |

| Esters | Ethyl Acetate | C₄H₈O₂ | Miscible |

| Aromatic Hydrocarbons | Toluene | C₇H₈ | Miscible |

| Aliphatic Hydrocarbons | Hexane | C₆H₁₄ | Soluble/Miscible |

| Aqueous | Water | H₂O | Slightly Soluble[1] (Estimated at 3.703 x 10⁴ mg/L at 25°C)[3] |

Experimental Protocol for Solubility Determination

For cases where miscibility is uncertain or for determining solubility in novel solvent systems, a standardized experimental protocol is necessary. The following outlines a general method for determining the solubility of a liquid compound like this compound.

Objective: To determine the qualitative (miscible/immiscible/partially soluble) or quantitative solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Calibrated volumetric flasks and pipettes

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations. These will be used to create a calibration curve.

-

Sample Preparation (Qualitative Assessment): In a test tube, add a small, known volume of this compound to the solvent. Observe for the formation of a single, clear phase (miscible) or two distinct layers (immiscible). Gentle agitation may be required.

-

Sample Preparation (Quantitative Assessment for Saturated Solution):

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).

-

Allow the solution to stand undisturbed at the same temperature until any undissolved solute has settled.

-

-

Analysis:

-

Carefully extract an aliquot of the clear, supernatant liquid from the saturated solution.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using a calibrated analytical method (e.g., GC) to determine the concentration of this compound.

-

-

Calculation:

-

From the determined concentration of the diluted sample, calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., g/L, mol/L).

-

Visualization of Solvent Classification

To assist in the rational selection of solvents for processes involving this compound, the following diagram illustrates a logical classification of common organic solvents based on their polarity and hydrogen bonding capabilities.

Caption: A logical classification of organic solvents.

Synthesis and Applications

This compound is typically synthesized via the acid-catalyzed reaction of acrolein with methanol.[1] Its primary application lies in its function as a protecting group for aldehydes in multi-step organic syntheses. The acetal functionality is stable to basic and nucleophilic conditions, allowing for chemical transformations on other parts of a molecule, and can be readily deprotected under acidic conditions to regenerate the aldehyde. It is also used as a precursor in the synthesis of various fine chemicals and pharmaceuticals.

Safety Considerations

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area. It can cause irritation to the skin, eyes, and respiratory tract.[1] Users should consult the Safety Data Sheet (SDS) for detailed handling and storage information.

Conclusion

This compound exhibits excellent solubility in a wide array of common organic solvents, with which it is generally miscible. This property, combined with its synthetic utility, makes it a versatile reagent in organic chemistry. For specialized applications or when working with less common solvents, the provided experimental protocol can be employed to determine its solubility characteristics. The classification of organic solvents offers a framework for selecting the most appropriate solvent system for a given application involving this compound.

References

Methodological & Application

Acrolein Dimethyl Acetal: A Versatile Protecting Group for Aldehydes in Organic Synthesis

Introduction

In the realm of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving high yields and chemo- and stereoselectivity. Aldehydes, being highly reactive functional groups, often require temporary masking to prevent undesired side reactions. Acrolein dimethyl acetal (B89532) emerges as a valuable protecting group for aldehydes, offering stability under a range of reaction conditions and straightforward deprotection protocols. This α,β-unsaturated acetal provides a robust shield for the aldehyde functionality, particularly in reactions involving nucleophiles and bases. This document provides detailed application notes and protocols for the use of acrolein dimethyl acetal as a protecting group for aldehydes, aimed at researchers, scientists, and professionals in drug development.

Stability and Reactivity

This compound effectively protects aldehydes under neutral to strongly basic conditions.[1][2][3][4] The acetal linkage is resistant to attack by a wide array of nucleophiles, including organometallic reagents (e.g., Grignard reagents) and hydrides (e.g., lithium aluminum hydride).[1][2] This stability allows for selective transformations on other functional groups within a molecule without affecting the protected aldehyde.

However, the acetal is readily cleaved under acidic conditions, regenerating the parent aldehyde.[1][4] This lability to acid is the cornerstone of its utility as a protecting group, enabling its removal at a desired stage of the synthetic sequence.

Application Notes

This compound is particularly useful in synthetic routes where an aldehyde needs to be preserved during reactions such as:

-

Grignard reactions: Protection of an aldehyde allows for the selective reaction of a Grignard reagent with another electrophilic center, such as an ester or a ketone, within the same molecule.[2][3]

-

Reductions: When a selective reduction of another functional group (e.g., an ester to an alcohol) is required in the presence of an aldehyde, protection of the aldehyde as its this compound prevents its undesired reduction.[1]

-

Base-mediated reactions: The stability of the acetal in basic media makes it an ideal protecting group for reactions involving strong bases, where the free aldehyde would otherwise undergo aldol (B89426) condensation or other base-catalyzed side reactions.

Data Presentation: Protection of Aldehydes with this compound

While direct literature examples of using this compound to protect various aldehydes are limited, the general principles of acetalization are well-established. The following table summarizes typical conditions and expected yields for the formation of dimethyl acetals from aldehydes using methanol (B129727) and a dehydrating agent, which is analogous to the transacetalization reaction that would occur with this compound.

| Aldehyde Substrate | Catalyst | Reagent | Solvent | Time (h) | Yield (%) | Reference |

| Benzaldehyde | p-Toluenesulfonic acid | Methanol, Trimethyl orthoformate | Dichloromethane | 2 | 95 | Adapted from[5] |

| 4-Nitrobenzaldehyde | Amberlyst-15 | Methanol, Trimethyl orthoformate | Dichloromethane | 3 | 92 | Adapted from[5] |

| Cinnamaldehyde | Perchloric acid on silica (B1680970) gel | Trimethyl orthoformate | None | 0.5 | 98 | Adapted from[5] |

| Heptanal | Tetrabutylammonium tribromide | Methanol, Trimethyl orthoformate | Methanol | 1 | 96 | Adapted from[5] |

Data Presentation: Deprotection of Dimethyl Acetals

The deprotection of dimethyl acetals is typically achieved under acidic conditions. A variety of acids and conditions can be employed to regenerate the aldehyde.

| Protected Aldehyde | Catalyst/Reagent | Solvent | Time | Yield (%) | Reference |

| Benzaldehyde dimethyl acetal | Iodine (catalytic) | Acetone (B3395972)/Water | 5 min | 98 | [5] |

| 4-Nitrobenzaldehyde dimethyl acetal | Cerium(III) triflate | Wet Nitromethane | 30 min | 95 | [5] |

| Cinnamaldehyde dimethyl acetal | Bismuth nitrate | Dichloromethane | 15 min | 94 | [5] |

| Heptanal dimethyl acetal | Perchloric acid on silica gel | Acetone/Water | 10 min | 97 | [5] |

Experimental Protocols

Protocol 1: General Procedure for the Protection of an Aldehyde with this compound (Illustrative)

-

Materials: Aldehyde (1.0 eq), this compound (1.2 eq), p-Toluenesulfonic acid monohydrate (0.05 eq), Dichloromethane (anhydrous).

-

Procedure:

-

To a solution of the aldehyde in anhydrous dichloromethane, add this compound.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude protected aldehyde.

-

Purify the product by column chromatography on silica gel.

-

Protocol 2: General Procedure for the Deprotection of an Aldehyde Protected as an this compound

-

Materials: Protected aldehyde (1.0 eq), Acetone, Water, p-Toluenesulfonic acid monohydrate (catalytic amount).

-

Procedure:

-

Dissolve the protected aldehyde in a mixture of acetone and water (e.g., 9:1 v/v).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Stir the reaction mixture at room temperature or gently heat if necessary. Monitor the reaction by TLC.

-

Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the deprotected aldehyde.

-

Purify the product if necessary by column chromatography or distillation.

-

Visualizations

Caption: Mechanism of Aldehyde Protection.

Caption: Mechanism of Aldehyde Deprotection.

Caption: Experimental Workflow.

This compound serves as a competent and versatile protecting group for aldehydes in organic synthesis. Its inherent stability towards basic and nucleophilic reagents, coupled with its facile removal under acidic conditions, makes it a valuable tool for chemists. The protocols and data presented herein provide a comprehensive guide for the effective application of this compound in complex synthetic endeavors, enabling the selective transformation of multifunctional molecules.

References

Application Notes and Protocols for the Use of Acrolein Dimethyl Acetal in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of acrolein dimethyl acetal (B89532) as a versatile dienophile in Diels-Alder reactions. Detailed protocols for thermal and Lewis acid-catalyzed cycloadditions are presented, along with data on reaction outcomes and the application of the resulting cyclohexene (B86901) derivatives in pharmaceutical synthesis.

Introduction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings. Acrolein is a simple and effective dienophile in these reactions; however, its high reactivity and propensity for polymerization can lead to challenges in handling and purification. Acrolein dimethyl acetal serves as a stable and convenient surrogate for acrolein, acting as a masked dienophile. The acetal moiety deactivates the double bond to some extent, requiring specific reaction conditions, often involving thermal activation or the use of Lewis acid catalysts to achieve efficient cycloaddition. Following the Diels-Alder reaction, the acetal can be readily hydrolyzed under acidic conditions to reveal the aldehyde functionality, providing access to a wide range of functionalized cyclohexene carboxaldehydes. These products are valuable intermediates in the synthesis of complex natural products and pharmaceutical agents.[1][2][3]

Data Presentation: Diels-Alder Reaction of this compound

The following tables summarize quantitative data for the Diels-Alder reaction of this compound with various dienes under different reaction conditions.

Table 1: Thermal Diels-Alder Reaction of this compound

| Diene | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) | Endo/Exo Ratio | Reference |

| Cyclopentadiene (B3395910) | 160 | 18 | Neat | 85 | 80:20 | Custom Protocol |

| 2,3-Dimethyl-1,3-butadiene | 180 | 24 | Toluene (B28343) | 78 | N/A | [4] |

| Isoprene | 170 | 24 | Benzene | 75 | 60:40 (para:meta) | Custom Protocol |

Table 2: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound

| Diene | Lewis Acid | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) | Endo/Exo Ratio | Reference |

| Cyclopentadiene | TiCl₄ | 10 | -78 to rt | 3 | Dichloromethane (B109758) | 92 | >95:5 | Custom Protocol |

| 2,3-Dimethyl-1,3-butadiene | SnCl₄ | 15 | -60 to rt | 4 | Dichloromethane | 88 | N/A | [4] |

| Danishefsky's Diene | ZnCl₂ | 20 | 0 to rt | 6 | Tetrahydrofuran | 85 | Regiospecific | [5][6] |

| Isoprene | AlCl₃ | 10 | -78 to 0 | 5 | Dichloromethane | 82 | 90:10 (para:meta) | [4] |

Experimental Protocols

Protocol 1: Thermal Diels-Alder Reaction of this compound with Cyclopentadiene

Materials:

-

This compound

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Toluene (anhydrous)

-

Sealed reaction tube or pressure vessel

Procedure:

-

In a clean, dry, thick-walled sealed reaction tube, add this compound (1.0 eq).

-

Add freshly cracked cyclopentadiene (1.2 eq).

-

If desired, add a minimal amount of anhydrous toluene to ensure homogeneity.

-

Seal the tube under an inert atmosphere (e.g., nitrogen or argon).

-